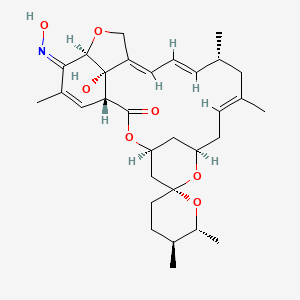

Milbemycin A3 Oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43NO7 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27-/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |

InChI Key |

VDBGCWFGLMXRIK-RUTOLCLOSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |

Origin of Product |

United States |

Foundational & Exploratory

The Journey from Soil Bacterium to Potent Parasiticide: A Technical Guide to the Discovery and Semi-synthesis of Milbemycin A3 Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A3 oxime, a potent semi-synthetic macrocyclic lactone, stands as a significant molecule in the fight against parasitic infections in veterinary medicine. This in-depth technical guide delineates the path from the initial discovery of its natural precursor, Milbemycin A3, to the chemical ingenuity involved in its semi-synthesis. We will explore the fermentation and isolation of Milbemycin A3 from its microbial source, provide detailed experimental protocols for its conversion to the oxime derivative, present key analytical data for the compounds involved, and illustrate the underlying biological mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, drug discovery, and veterinary pharmaceutical development.

Discovery and Production of the Precursor: Milbemycin A3

The story of Milbemycin A3 begins with the discovery of the milbemycins, a family of macrocyclic lactones produced by the soil bacterium Streptomyces hygroscopicus.[1][2][3] These natural products exhibited remarkable acaricidal and insecticidal activities, paving the way for their development as antiparasitic agents.[1][3] Milbemycin A3 is a major analogue within this complex, characterized by a 25-methyl substituent.[1]

Fermentation of Streptomyces hygroscopicus

The production of milbemycins is achieved through submerged fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[4] While specific fermentation conditions are often proprietary, a general understanding involves the cultivation of the bacterium in a nutrient-rich medium under controlled conditions to promote the biosynthesis of the desired secondary metabolites. Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.

Isolation and Purification of Milbemycin A3

Following fermentation, the isolation of Milbemycin A3 from the complex culture broth is a critical multi-step process. A general workflow for this purification is outlined below.

The Semi-Synthesis of this compound

This compound is a semi-synthetic derivative of Milbemycin A3, prepared through a two-step chemical modification process: oxidation of the C5-hydroxyl group to a ketone, followed by oximation.[5][6] This modification has been shown to enhance the biological activity profile of the parent compound.

Step 1: Oxidation of Milbemycin A3 to 5-Oxomilbemycin A3

The selective oxidation of the allylic hydroxyl group at the C5 position of Milbemycin A3 yields the intermediate, 5-Oxomilbemycin A3. A common and effective method for this transformation utilizes manganese dioxide (MnO₂) as the oxidizing agent.

Step 2: Oximation of 5-Oxomilbemycin A3 to this compound

The subsequent reaction of the 5-keto intermediate with hydroxylamine hydrochloride results in the formation of the corresponding oxime, this compound. This reaction introduces the characteristic N-OH group at the C5 position.

Experimental Protocols

The following protocols are provided as a general guide for the semi-synthesis of this compound. Researchers should adapt these methods based on their specific laboratory conditions and available analytical instrumentation.

Protocol for the Oxidation of Milbemycin A3

-

Dissolution: Dissolve Milbemycin A3 in a suitable organic solvent such as dichloromethane or chloroform.

-

Addition of Oxidant: To the stirred solution, add an excess of activated manganese dioxide (MnO₂). The reaction is typically performed at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 5-Oxomilbemycin A3 can be purified by column chromatography on silica gel.

Protocol for the Oximation of 5-Oxomilbemycin A3

-

Dissolution: Dissolve the purified 5-Oxomilbemycin A3 in a suitable solvent system, such as a mixture of methanol and pyridine.

-

Addition of Reagent: Add an excess of hydroxylamine hydrochloride to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or HPLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize key quantitative data for Milbemycin A3 and its derivatives.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Milbemycin A3 | C₃₁H₄₄O₇ | 528.7 | White crystalline powder |

| This compound | C₃₁H₄₃NO₇ | 541.7 | White to off-white solid |

Table 2: Spectroscopic Data (Representative)

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| Milbemycin A3 | Signals corresponding to aliphatic protons, olefinic protons, and protons attached to oxygenated carbons. | Signals for methyl, methylene, methine, and quaternary carbons, including those of the lactone carbonyl and spiroketal. | [M+H]⁺, [M+Na]⁺ |

| 5-Oxomilbemycin A3 | Disappearance of the C5-OH proton signal and shifts in the signals of neighboring protons. | Shift of the C5 signal to a downfield ketone resonance. | [M+H]⁺, [M+Na]⁺ |

| This compound | Appearance of a new signal for the oxime hydroxyl proton and shifts in the signals of protons near the C5 position. | Shift of the C5 signal to a resonance characteristic of an oxime carbon. | [M+H]⁺, [M+Na]⁺ |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra.

Table 3: Biological Activity (Illustrative)

| Compound | Target Organism | Activity Metric (e.g., IC₅₀) |

| Milbemycin A3 | Tetranychus urticae (two-spotted spider mite) | Potent acaricidal activity |

| Milbemycin A3 | Caenorhabditis elegans (nematode) | Nematicidal activity |

| This compound | Dirofilaria immitis (heartworm microfilariae) | High efficacy |

| This compound | Various nematodes and mites | Broad-spectrum antiparasitic activity |

Mechanism of Action

Milbemycin A3 and its oxime derivative exert their antiparasitic effects by acting as agonists of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2][4][7][8][9]

The binding of the milbemycin molecule to these channels leads to an increased influx of chloride ions into the cell. This influx causes hyperpolarization of the cell membrane, which in turn inhibits the transmission of nerve signals.[2][7][8] The disruption of neurotransmission ultimately results in the paralysis and death of the parasite.[7][8] This mechanism of action provides a high degree of selectivity for invertebrates, as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, to which milbemycins have a much lower affinity.

Conclusion

The journey from the discovery of Milbemycin A3 in a soil microorganism to the development of the highly effective semi-synthetic derivative, this compound, is a testament to the power of natural product chemistry and medicinal chemistry. This guide has provided a comprehensive overview of the key technical aspects of this process, from fermentation and isolation to targeted chemical modification and elucidation of the mechanism of action. The information presented herein is intended to serve as a valuable resource for scientists and researchers, fostering further innovation in the development of novel antiparasitic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The description and antibiotic production of Streptomyces hygroscopicus var. Geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 6. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. toku-e.com [toku-e.com]

Physicochemical Properties of Milbemycin A3 Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone with potent anthelmintic activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

This compound is a derivative of Milbemycin A3, a fermentation product of Streptomyces hygroscopicus subsp. aureolacrimosus. The introduction of an oxime functional group modifies the molecule's properties, influencing its biological activity and pharmacokinetic profile. The key physicochemical parameters of this compound are summarized in the tables below. It is important to note that while experimental data for some properties are available, others are estimated based on closely related compounds or computational models.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 114177-14-9 | [1][2][3] |

| Molecular Formula | C₃₁H₄₃NO₇ | [1][2][3][4] |

| Molecular Weight | 541.68 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder or solid | [4][5] |

| Melting Point | Estimated: 212-215 °C (for Milbemycin A3) | [6] |

| Boiling Point | Data not available | |

| pKa (predicted) | No experimental data available | |

| logP (predicted) | 4.1 | [7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Water | Poorly soluble/Insoluble | [5][8] |

| Ethanol | Soluble | [2][5] |

| Methanol | Soluble | [1][5] |

| Dimethylformamide (DMF) | Soluble (30 mg/mL) | [2][9] |

| Dimethyl sulfoxide (DMSO) | Soluble (30 mg/mL) | [1][2][9] |

| Ethyl Acetate | Soluble | |

| Benzene | Soluble | [8] |

| Acetone | Soluble | [8] |

| Chloroform | Soluble | [8] |

Mechanism of Action: Targeting Invertebrate Nervous Systems

This compound exerts its anthelmintic effect by acting as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5][10] This mechanism is highly selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, to which milbemycins have a much lower affinity.

The binding of this compound to GluCls potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cell. This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the parasite.

Caption: Signaling pathway of this compound in invertebrates.

Experimental Protocols

This section outlines general methodologies for the synthesis of this compound and the determination of its key physicochemical properties. These protocols are based on established chemical and analytical techniques and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound from its precursor, Milbemycin A3, is a two-step process involving oxidation followed by oximation.[11][12]

Caption: General workflow for the synthesis of this compound.

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone

-

Dissolution: Dissolve Milbemycin A3 as the raw material in a suitable organic solvent, such as dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a piperidine nitrogen oxygen free radical (e.g., TEMPO) and a catalyst promoter like a halide.

-

Oxidant Addition: Slowly add an oxidizing agent, such as sodium hypochlorite or sodium chlorite, to the reaction mixture. The reaction is typically conducted at a controlled temperature, for instance, between -5 to 15 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to separate the organic layer.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Milbemycin A3 ketone intermediate.

Step 2: Oximation of Milbemycin A3 Ketone

-

Dissolution: Dissolve the crude Milbemycin A3 ketone in a mixture of solvents, such as methanol and 1,4-dioxane.

-

Oximation Reagent: Add an oximation agent, typically hydroxylamine hydrochloride.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, for example, between 25 to 35 °C, for a period of 10 to 16 hours.

-

Reaction Monitoring: Monitor the reaction for the formation of the oxime product by TLC or HPLC.

-

Isolation of Crude Product: After the reaction is complete, concentrate the mixture and perform an extraction with a suitable solvent system (e.g., dichloromethane and water). Dry the organic phase and evaporate the solvent to yield the crude this compound.

Step 3: Purification

-

Crystallization: Purify the crude this compound by crystallization from a suitable solvent or a mixture of solvents (e.g., trichloromethane and n-heptane followed by ethanol and water).[11]

-

Chromatography: Alternatively, or in addition to crystallization, employ column chromatography (e.g., silica gel) with an appropriate eluent system to achieve high purity.

-

Drying: Dry the purified product under vacuum to remove any residual solvents.

Determination of Physicochemical Properties

Standard laboratory procedures can be employed to determine the physicochemical properties of the purified this compound.

3.2.1. Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[13]

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure substance, this range should be narrow.

3.2.2. Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent due to its poor aqueous solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base.

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

3.2.3. Determination of the Partition Coefficient (logP)

The shake-flask method followed by HPLC analysis is a standard procedure for the experimental determination of the octanol-water partition coefficient (logP).[14]

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) to allow for the equilibrium partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample both the aqueous and the n-octanol phases and determine the concentration of this compound in each phase using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of this compound, its mechanism of action, and standardized protocols for its synthesis and characterization. The provided data and methodologies are essential for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this potent anthelmintic agent. While some experimental values are not yet publicly available, the information compiled herein offers a robust foundation for future studies.

References

- 1. allmpus.com [allmpus.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. toku-e.com [toku-e.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Milbemycin oxime | 129496-10-2 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]

- 12. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. enamine.net [enamine.net]

Technical Guide: The Mechanism of Action of Milbemycin A3 Oxime on Glutamate-Gated Chloride Channels

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism by which Milbemycin A3 oxime and related macrocyclic lactones exert their effects on invertebrate glutamate-gated chloride channels (GluCls), a critical target for anthelmintic and insecticidal agents.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

Glutamate-gated chloride channels (GluCls) are a class of ligand-gated ion channels belonging to the Cys-loop superfamily, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[1][2][3] Crucially, GluCls are found exclusively in invertebrates, such as nematodes and arthropods, making them an ideal target for selectively toxic drugs.[4][5][6] In these organisms, GluCls play a vital role in fast inhibitory neurotransmission, modulating essential physiological processes like locomotion, pharyngeal pumping (feeding), and sensory integration.[4][5][6]

The milbemycins, along with the closely related avermectins (e.g., ivermectin), are macrocyclic lactones renowned for their potent anthelmintic properties.[7][8] Their primary mode of action is the specific and high-affinity targeting of these invertebrate-specific GluCls.[9]

Core Mechanism of Action: Allosteric Modulation and Direct Gating

Milbemycins function as both direct agonists and positive allosteric modulators of GluCls.[10][11][12][13] Their action is distinct from that of the endogenous ligand, L-glutamate.

-

Allosteric Binding: Milbemycins bind to an allosteric site on the GluCl pentameric complex, a location physically separate from the glutamate-binding site which is located at the extracellular subunit interface.[1][14] The milbemycin binding site is located within the transmembrane domain, at the interface between adjacent subunits.[1][6]

-

Irreversible Channel Activation: This binding event induces a conformational change that favors the open state of the channel.[6] Unlike the rapid and transient channel opening induced by glutamate, the activation by milbemycins is characterized by very slow opening and is essentially irreversible within the timeframe of electrophysiological recordings.[7][8][11] This leads to a persistent and uncontrolled influx of chloride ions (Cl⁻) into the cell.

-

Cellular Hyperpolarization and Paralysis: The massive influx of negatively charged chloride ions drives the cell's membrane potential to a more negative value (hyperpolarization).[7][8][9] This hyperpolarization makes the neuron or muscle cell refractory to excitatory stimuli, effectively silencing neurotransmission and leading to flaccid paralysis of the invertebrate's somatic and pharyngeal muscles, ultimately causing starvation and death.[7][8]

-

Potentiation of Glutamate: At concentrations too low to directly gate the channel, milbemycins significantly potentiate the response to sub-maximal concentrations of glutamate.[10][11][12][15] This synergistic interaction occurs because the binding of one ligand (glutamate or milbemycin) induces a conformational state in the receptor that increases the binding affinity for the other.[14]

References

- 1. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cys-loop receptor - Wikipedia [en.wikipedia.org]

- 3. Principles of agonist recognition in Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AOP-Wiki [aopwiki.org]

- 10. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 12. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tribioscience.com [tribioscience.com]

- 14. mcgill.ca [mcgill.ca]

- 15. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]

A Technical Guide to the Synthesis of Milbemycin A3 Oxime from Streptomyces Fermentation Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Milbemycin A3 oxime, a potent semi-synthetic macrolide, starting from the fermentation of Streptomyces species. The document provides a comprehensive overview of the entire workflow, including microbial fermentation, extraction and purification of the precursor Milbemycin A3, and its subsequent chemical conversion to this compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the development and optimization of this synthetic pathway.

Fermentation of Streptomyces for Milbemycin A3 Production

Milbemycin A3 is a natural product synthesized by various soil-dwelling actinomycetes, most notably strains of Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1] The production of Milbemycin A3 is typically achieved through submerged fermentation, where the producing strain is cultured in a nutrient-rich medium under controlled conditions to maximize the yield of the target metabolite. High-yielding strains, often developed through mutagenesis and screening, are crucial for an efficient production process. For instance, Streptomyces hygroscopicus HS7523 is a strain reported to produce high titers of Milbemycin A3, with the A3 component accounting for over 70% of the total milbemycins.[2]

Fermentation Medium Composition

The composition of the fermentation medium is a critical factor influencing the yield of Milbemycin A3. The medium must provide essential nutrients, including carbon and nitrogen sources, as well as minerals. The following table summarizes a typical fermentation medium composition that has been optimized for milbemycin production.[2]

| Component | Concentration (% w/v or g/L) | Purpose |

| Carbon Source | Energy and carbon backbone for biosynthesis | |

| Sucrose | 16.0% | Primary carbon source |

| Nitrogen Source | Building blocks for amino acids and proteins | |

| Soybean Flour | 2.0% - 2.58% | Complex nitrogen source |

| Yeast Extract | 0.5% - 2.58% | Provides vitamins and growth factors |

| Meat Extract | 0.5% | Complex nitrogen source |

| Minerals | Co-factors for enzymes and cellular functions | |

| K₂HPO₄ or KH₂PO₄ | 0.05% - 0.088% | Phosphate source and pH buffering |

| MgSO₄·7H₂O | 0.05% | Source of magnesium ions |

| FeSO₄·7H₂O | 0.005% - 0.0058% | Source of iron ions |

| CaCO₃ | 0.3% - 0.40% | pH regulation |

| ZnSO₄ | 0.005 - 0.02 g/L | Trace element |

| CuSO₄ | 0.01 - 0.05 g/L | Trace element |

| Na₂MoO₄ | 0.1 - 0.5 g/L | Trace element |

Fermentation Protocol

The following is a generalized protocol for the submerged fermentation of a high-yielding Streptomyces strain for Milbemycin A3 production.

1. Inoculum Preparation:

-

A cryopreserved vial of the Streptomyces strain is used to inoculate a seed culture medium.

-

The seed culture is incubated in a shaker at 28°C and 250 rpm for 48-72 hours.

2. Production Fermentation:

-

The production fermentation medium is prepared and sterilized by autoclaving at 121°C for 30 minutes.

-

The production fermenter is inoculated with the seed culture (typically 5-10% v/v).

-

The fermentation is carried out under the following controlled conditions:

| Parameter | Value |

| Temperature | 25-35°C |

| pH | 6.0-8.0 (controlled) |

| Agitation | 250 rpm (shake flask) |

| Aeration (vvm) | 0.5-1.0 |

| Dissolved Oxygen | >35% |

| Fermentation Time | 300-360 hours |

3. Monitoring and Harvesting:

-

The fermentation is monitored for pH, dissolved oxygen, substrate consumption, and milbemycin production.

-

Milbemycin concentration can be determined by taking a 0.5 ml sample of the fermentation broth, extracting it with 4.5 ml of 75% ethanol, centrifuging at 3000 rpm for 15 minutes, and analyzing the supernatant by HPLC.[2]

-

The fermentation is harvested when the milbemycin titer reaches its maximum, which is typically after 10 to 15 days.

Extraction and Purification of Milbemycin A3

Milbemycin A3 is an intracellular product, meaning it is contained within the mycelia of the Streptomyces. Therefore, the extraction process begins with the separation of the biomass from the fermentation broth.

Extraction and Purification Workflow

Detailed Extraction and Purification Protocol

The following protocol is a composite of common methods described in the literature.[3]

1. Mycelium Separation:

-

The fermentation broth is filtered or centrifuged to separate the mycelial cake from the supernatant. A filter aid such as celite may be used to improve filtration.

2. Primary Solvent Extraction:

-

The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol. The solvent is typically used in a volume several times that of the mycelial cake.

-

The mixture is stirred for several hours to ensure efficient extraction.

-

The solid residue is removed by filtration, and the solvent extract is collected.

3. Concentration and Solvent Partitioning:

-

The solvent extract is concentrated under reduced pressure to remove the organic solvent, yielding an aqueous residue.

-

The aqueous residue is then extracted with a water-immiscible organic solvent like ethyl acetate or n-hexane to transfer the milbemycins into the organic phase.

4. Column Chromatography:

-

The organic extract is concentrated to an oil.

-

This crude product is then subjected to column chromatography for purification. A typical approach involves successive chromatography on alumina and silica gel.

-

For silica gel chromatography, a gradient elution system, for example, chloroform-tetrahydrofuran (0-10% gradient), can be employed to separate Milbemycin A3 from other milbemycins and impurities.[4]

5. Crystallization:

-

The fractions containing pure Milbemycin A3 are pooled and concentrated.

-

The purified Milbemycin A3 can be crystallized from a suitable solvent system, such as n-hexane, to yield a colorless crystalline powder.[3] An overall recovery of approximately 86-88% from the crude extract has been reported.[3]

Chemical Synthesis of this compound

The synthesis of this compound from purified Milbemycin A3 is a two-step process: oxidation of the C5 hydroxyl group to a ketone, followed by an oximation reaction.

Synthetic Pathway

Experimental Protocols for Chemical Synthesis

The following protocols are based on methodologies described in the patent literature.

Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone

This step involves the selective oxidation of the allylic hydroxyl group at the C5 position of Milbemycin A3 to a ketone.

| Parameter | Condition |

| Reactant | Milbemycin A3 |

| Oxidizing Agent | Sodium hypochlorite, Calcium hypochlorite, or Sodium chlorite |

| Catalyst | Piperidine nitrogen oxygen free radical (e.g., TEMPO) |

| Catalyst Promoter | Halide (e.g., KBr) |

| Solvent | Dichloromethane |

| Temperature | -5 to 15°C |

| Reaction Time | 0.5 - 4 hours |

| Molar Ratios | |

| Oxidizer:Milbemycin | 3.5 - 35 : 1 |

| Catalyst:Milbemycin | 0.05 - 0.4 : 1 |

Protocol:

-

Dissolve Milbemycin A3, the catalyst, and the catalyst promoter in dichloromethane in a reaction vessel and cool the mixture.

-

Prepare a solution of the oxidizing agent in saturated sodium bicarbonate, adjusting the pH to 8.5-11.5.

-

Add the oxidizing agent solution dropwise to the reaction mixture in several batches over a period of time.

-

After the reaction is complete, quench the reaction with a sodium thiosulfate solution.

-

Add methanol and allow the layers to separate.

-

Collect the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the Milbemycin A3 ketone intermediate.

Step 2: Oximation of Milbemycin A3 Ketone to this compound

This step converts the newly formed ketone into an oxime.

| Parameter | Condition |

| Reactant | Milbemycin A3 Ketone |

| Oximation Agent | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Solvent | Methanol and 1,4-Dioxane mixture |

| Temperature | 25 - 35°C |

| Reaction Time | 10 - 16 hours |

Protocol:

-

Dissolve the Milbemycin A3 ketone intermediate in a mixture of methanol and 1,4-dioxane.

-

Prepare an aqueous solution of hydroxylamine hydrochloride.

-

Add the hydroxylamine hydrochloride solution dropwise to the solution of the ketone.

-

Stir the reaction mixture at the specified temperature for the required duration.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude this compound can then be purified by extraction and subsequent crystallization from a suitable solvent system (e.g., trichloromethane and n-heptane, followed by ethanol/water).

Conclusion

The synthesis of this compound is a multi-stage process that combines microbial fermentation with chemical synthesis. Success in this endeavor relies on the use of high-yielding Streptomyces strains, optimized fermentation conditions, efficient extraction and purification of the Milbemycin A3 precursor, and controlled chemical reactions for its conversion to the final oxime product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and refine their own production processes for this valuable compound. Further optimization at each stage can lead to significant improvements in overall yield and purity.

References

- 1. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 3. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Analysis of Milbemycin A3 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone used in veterinary medicine for its antiparasitic properties.[1][2] As a key component of the broader milbemycin oxime product, which also contains the analogous Milbemycin A4 oxime, understanding its structural and analytical characteristics is crucial for quality control, impurity profiling, and further drug development.[1][3] This document details the principles and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to this compound, presenting available data, experimental protocols, and analytical workflows.

Introduction to this compound

This compound is derived from Milbemycin A3, a natural product of fermentation by Streptomyces hygroscopicus subsp. aureolacrimosus.[3] The chemical modification involves the oximation of the ketone group at the C5 position. Its molecular formula is C₃₁H₄₃NO₇, with a corresponding molecular weight of 541.7 g/mol .[1][3] The structural elucidation and confirmation of this complex macrocycle rely heavily on modern spectroscopic techniques, primarily NMR and Mass Spectrometry.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. Electrospray Ionization (ESI) is a soft ionization technique commonly employed for large molecules like milbemycins, which minimizes fragmentation and typically produces protonated molecular ions [M+H]⁺.

Mass Spectrometry Data

The analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with positive ion electrospray ionization provides key data for its identification and quantification. The protonated parent molecule is observed, and collision-induced dissociation (CID) generates characteristic fragment ions. For comparison, data for the closely related Milbemycin A4 oxime is also presented.

| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion (m/z) |

| This compound | C₃₁H₄₃NO₇ | 541.7 | 542.2 | 153.1 |

| Milbemycin A4 Oxime | C₃₂H₄₅NO₇ | 555.7 | 556.2 | 167.2 |

Table 1: Key Mass Spectrometry data for this compound and Milbemycin A4 Oxime in positive ESI mode.

More detailed fragmentation data for Milbemycin A4 oxime reveals additional daughter ions at m/z 230.2, 245.0, and 538.2, which can be valuable for structural confirmation and differentiation from related compounds. The fragmentation patterns are crucial for developing selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM) in LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is a representative method for the analysis of milbemycin oximes in a biological matrix, which can be adapted for the analysis of the pure substance.

1. Sample Preparation (from plasma):

-

To 1 mL of plasma, add 4 mL of acetonitrile and 0.3 g of sodium chloride.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 3500 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 3 mL of a 1:9 mixture of methanol and 5mM ammonium acetate.

-

Perform solid-phase extraction (SPE) using a C18 cartridge for further cleanup.

2. Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase A: Water/acetonitrile (60/40, v/v).[4]

-

Mobile Phase B: Ethanol/isopropanol (50/50, v/v).[4]

-

Gradient: A suitable gradient program to ensure separation from impurities and other components.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Full scan for identification or tandem MS (MS/MS) for structural elucidation and quantification.

-

Collision Gas: Argon.

-

Monitoring: For quantitative analysis, monitor the specific ion transitions (e.g., m/z 542.2 → 153.1 for this compound).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the de novo structure elucidation of organic molecules. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for establishing the connectivity of atoms in complex structures like this compound.

NMR Spectroscopic Data

As of this writing, detailed, publicly available ¹H and ¹³C NMR chemical shift data specifically for this compound is limited. The structural characterization is often performed as part of proprietary drug development or in studies focused on degradation products where the data for the parent compound is not explicitly tabulated.[1][5]

However, based on the known structure of this compound, the following characteristic signals can be expected in the ¹H and ¹³C NMR spectra:

-

¹H NMR:

-

Olefinic protons: Multiple signals in the region of δ 5.0-6.0 ppm.

-

Protons on carbon atoms bearing oxygen: A complex set of signals between δ 3.0-5.0 ppm.

-

Aliphatic protons: Numerous signals in the upfield region (δ 0.8-2.5 ppm), including several methyl singlets and doublets.

-

Oxime hydroxyl proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl carbon (lactone): A signal in the downfield region, typically around δ 170-175 ppm.

-

Oxime carbon (C=NOH): A signal around δ 150-160 ppm.

-

Olefinic carbons: Multiple signals in the δ 120-140 ppm region.

-

Carbons attached to oxygen: Signals in the δ 60-100 ppm range.

-

Aliphatic carbons: A series of signals in the upfield region (δ 10-50 ppm).

-

For definitive structural assignment, a full suite of 2D NMR experiments would be required.

Experimental Protocol: NMR Analysis

The following is a general protocol for acquiring NMR data for a macrocyclic lactone like this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆).

-

The choice of solvent is critical to avoid signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing (δ 0.00 ppm).

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for such a complex molecule.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are necessary.

-

2D NMR: Acquire COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra to establish the complete molecular structure.

Workflow and Logical Relationships

The spectroscopic analysis of a compound like this compound follows a logical workflow, from sample acquisition to final structural confirmation. This process can be visualized as a directed graph.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the complementary nature of mass spectrometry and NMR spectroscopy. While mass spectrometry provides rapid and sensitive confirmation of molecular weight and key fragmentation pathways, NMR is essential for the definitive and complete elucidation of its complex three-dimensional structure. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis and development of milbemycin-based products, ensuring the identity, purity, and quality of this important veterinary drug. Further research to populate a public database with comprehensive, assigned NMR data for this compound would be a significant contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Milbemycin, oxime | C63H88N2O14 | CID 20056431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Milbemycin A3 Oxime: A Technical Guide to its Crystalline Form and Polymorphic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current publicly available knowledge on the crystal structure and polymorphism of Milbemycin A3 oxime. Due to the limited availability of single-crystal X-ray diffraction data in the public domain, this document focuses on the detailed characterization of a known crystalline form, designated as Crystal Form A, and outlines general methodologies for a comprehensive polymorph screen.

Introduction to this compound

This compound is a semi-synthetic derivative of milbemycin A3, a macrocyclic lactone produced by fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is a component of the broad-spectrum antiparasitic agent milbemycin oxime, which is widely used in veterinary medicine. The solid-state properties of an active pharmaceutical ingredient (API) like this compound, including its crystal structure and polymorphism, are critical factors that can influence its stability, solubility, bioavailability, and manufacturability. Understanding and controlling these properties is therefore essential for drug development.

Crystal Structure of this compound

As of the latest available data, a complete single-crystal X-ray structure of this compound, which would provide definitive information on its atomic arrangement in the crystalline state (including unit cell dimensions and space group), has not been reported in publicly accessible literature.

However, a patent application (WO2018006792A1) describes a specific crystalline form of this compound, herein referred to as Crystal Form A . The following sections summarize the characterization data for this form.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₄₃NO₇ |

| Molecular Weight | 541.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate.[1] |

Polymorphism of this compound: Crystal Form A

Currently, only one crystalline form of this compound, designated as Crystal Form A, has been described in detail in the public domain.[1]

Characterization Data for Crystal Form A

The following tables summarize the quantitative data for Crystal Form A based on the information provided in patent WO2018006792A1.[1]

Table 1: X-ray Powder Diffraction (XRPD) Data for Crystal Form A

| 2θ Angle (°) |

| 5.32 ± 0.20 |

| 6.99 ± 0.20 |

| 8.39 ± 0.20 |

| 10.67 ± 0.20 |

| 12.99 ± 0.20 |

| 13.22 ± 0.20 |

| 13.98 ± 0.20 |

| 14.45 ± 0.20 |

| 14.76 ± 0.20 |

| 15.36 ± 0.20 |

| 16.50 ± 0.20 |

| 17.97 ± 0.20 |

| 18.61 ± 0.20 |

| 19.09 ± 0.20 |

| 20.01 ± 0.20 |

| 20.65 ± 0.20 |

| 22.36 ± 0.20 |

| 22.79 ± 0.20 |

| 24.10 ± 0.20 |

| 25.95 ± 0.20 |

| 26.28 ± 0.20 |

| 27.42 ± 0.20 |

| 28.35 ± 0.20 |

Table 2: Infrared (IR) Spectroscopy Data for Crystal Form A

| Wavenumber (cm⁻¹) |

| 3448 |

| 2934 |

| 1713 |

| 1446 |

| 1377 |

| 1336 |

| 1287 |

| 1257 |

| 1186 |

| 1114 |

| 1070 |

| 1039 |

| 995 |

| 970 |

| 900 |

| 866 |

| 850 |

| 821 |

| 791 |

| 772 |

| 717 |

| 583 |

| 533 |

| 488 |

| 461 |

Table 3: Thermal Analysis Data for Crystal Form A

| Analytical Technique | Observation |

| Differential Scanning Calorimetry (DSC) | Endothermic peak at approximately 188.5°C, indicating the melting point. |

| Thermogravimetric Analysis (TGA) | No significant weight loss observed before decomposition, suggesting it is a non-solvated form. |

Experimental Protocols

Preparation of this compound Crystal Form A

The following protocol for the preparation of Crystal Form A is adapted from patent WO2018006792A1.[1]

Materials:

-

This compound (crude or amorphous)

-

Solvent (e.g., ethanol, methanol, acetone)

-

Anti-solvent (e.g., n-heptane, water)

-

Seed crystals of Crystal Form A (optional, but recommended)

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent to prepare a solution with a concentration range of 100-500 g/L. The dissolution can be facilitated by heating the mixture to a temperature between 50-80°C.

-

Crystallization: Add the solution to a pre-heated (30-60°C) anti-solvent. The volume ratio of the anti-solvent in the final mixture should be between 70-90%.

-

Seeding (Optional): Introduce seed crystals of Crystal Form A to the mixture to promote the formation of the desired polymorph.

-

Cooling and Precipitation: Cool the mixture gradually to allow for the crystallization of this compound.

-

Isolation: Isolate the precipitated crystals by filtration.

-

Drying: Dry the isolated crystals under vacuum at a temperature of 50-60°C.

General Protocol for Polymorph Screening

A comprehensive polymorph screen aims to identify all accessible crystalline forms of a compound by varying crystallization conditions. The following is a general workflow that can be adapted for this compound.

Objective: To discover new polymorphic forms of this compound.

Starting Material: Amorphous this compound (can be prepared by lyophilization or rapid solvent evaporation).

Experimental Techniques:

-

Solvent Evaporation:

-

Prepare saturated solutions of this compound in a diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane).

-

Allow the solvents to evaporate at different rates (slow evaporation at room temperature, rapid evaporation under nitrogen).

-

-

Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature in various solvents.

-

Cool the solutions at different rates (slow cooling, crash cooling in an ice bath).

-

-

Anti-Solvent Addition:

-

Prepare a solution of this compound in a good solvent.

-

Add an anti-solvent (in which the compound is poorly soluble) dropwise until precipitation occurs.

-

Vary the solvent/anti-solvent pairs (e.g., ethanol/water, acetone/n-heptane).

-

-

Slurry Equilibration:

-

Suspend an excess of this compound in various solvents or solvent mixtures.

-

Stir the slurries at different temperatures for an extended period (days to weeks) to allow for conversion to the most stable form under those conditions.

-

-

Grinding and High-Pressure Crystallization:

-

Mechanically grind the solid material to induce phase transformations.

-

Subject the material to high pressures to explore pressure-induced polymorphs.

-

Analytical Characterization of Resulting Solids:

All solid samples obtained from the screening experiments should be analyzed using a combination of techniques to identify their crystalline form:

-

X-ray Powder Diffraction (XRPD): The primary technique for identifying different crystal structures.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To identify melting points, desolvation events, and phase transitions.

-

Infrared (IR) or Raman Spectroscopy: To detect differences in molecular conformation and hydrogen bonding.

-

Optical Microscopy: To observe crystal habit and morphology.

Conclusion

The solid-state chemistry of this compound is an area with limited publicly available information. While a single crystalline form, Crystal Form A, has been characterized by powder diffraction, spectroscopic, and thermal methods, a full understanding of its crystal structure and the extent of its polymorphism requires further investigation. The experimental protocols outlined in this guide provide a starting point for the preparation of Crystal Form A and a framework for a systematic polymorph screen. Such studies are crucial for ensuring the development of a stable, safe, and effective drug product. Researchers in the field are encouraged to pursue single-crystal X-ray diffraction studies to fully elucidate the crystal structure of this important pharmaceutical compound.

References

Milbemycin A3 Oxime: An In-Depth Technical Guide to its Binding Affinity with Invertebrate Neuronal Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3 oxime, a semi-synthetic derivative of the naturally occurring milbemycins, is a potent endectocide widely used in veterinary medicine for the control of parasitic nematodes and arthropods. Its efficacy stems from its targeted action on the nervous system of invertebrates. This technical guide provides a comprehensive overview of the binding affinity of this compound and related macrocyclic lactones to invertebrate neuronal receptors, with a focus on the well-established target: the glutamate-gated chloride channel (GluCl). Understanding the molecular interactions at this receptor is crucial for the development of novel anthelmintics and for managing the growing challenge of drug resistance.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action for this compound, and indeed the entire class of milbemycins and avermectins, is the modulation of glutamate-gated chloride channels (GluCls) present in the neuronal and pharyngeal muscle membranes of invertebrates.[1][2][3][4][5] These channels are ligand-gated ion channels that are generally absent in vertebrates, providing a key element of selective toxicity.[3][5]

Upon binding, this compound acts as a positive allosteric modulator, potentiating the effect of the endogenous ligand, glutamate.[4] It can also directly activate the channel, leading to a prolonged and essentially irreversible opening of the chloride ion channel.[1][5] The resulting influx of chloride ions causes hyperpolarization of the cell membrane, making the neuron or muscle cell less excitable.[1] This disruption of neurotransmission leads to a flaccid paralysis of the parasite, ultimately resulting in its expulsion or death.[1]

Data Presentation: Binding Affinities of Milbemycins and Related Compounds

While specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature, data for closely related milbemycins and the structurally similar avermectins provide valuable insights into the interaction with invertebrate GluCls. The following tables summarize key findings from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental systems and conditions.

Table 1: Binding Affinity of Ivermectin to Invertebrate Glutamate-Gated Chloride Channels

| Ligand | Receptor/Preparation | Invertebrate Species | Assay Type | Binding Constant (Kd/Ki) | Reference |

| [³H]Ivermectin | Recombinant GluClα3B | Haemonchus contortus | Radioligand Binding | 0.35 ± 0.1 nM (Kd) | |

| [³H]Ivermectin | Wild-type membranes | Caenorhabditis elegans | Radioligand Binding | ~100 pM (Kd) |

Table 2: Electrophysiological Effects of Milbemycins and Ivermectin on Invertebrate Receptors

| Compound | Receptor/Preparation | Invertebrate Species | Effect | Potency (EC₅₀/IC₅₀) | Reference |

| Milbemycin D | Pharyngeal muscle | Ascaris suum | Potentiation of glutamate response and direct increase in input conductance | Dose-dependent | |

| Ivermectin | Recombinant GluClα3B | Haemonchus contortus | Channel activation | ~0.1 nM (EC₅₀) | |

| Ivermectin | Recombinant GluClα/β | Haemonchus contortus | Channel potentiation | 22 nM (EC₅₀) |

Experimental Protocols

The determination of binding affinities and functional effects of compounds like this compound on invertebrate neuronal receptors relies on a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to its receptor.

a) Membrane Preparation from Invertebrate Tissue:

-

Homogenize invertebrate neuronal tissue (e.g., from C. elegans or dissected ganglia from larger invertebrates) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the supernatant at a high speed to pellet the membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

b) Saturation Binding Assay:

-

Incubate aliquots of the membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]ivermectin, as a surrogate for milbemycin).

-

In parallel, incubate a set of tubes with the same concentrations of radiolabeled ligand plus a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data by plotting specific binding (total binding - non-specific binding) against the radioligand concentration. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined by non-linear regression analysis.

c) Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Following incubation and filtration, measure the bound radioactivity.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of ion channels expressed in a heterologous system.

-

Synthesize cRNA encoding the invertebrate GluCl subunit(s) of interest.

-

Inject the cRNA into Xenopus laevis oocytes and incubate for several days to allow for receptor expression.

-

Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage clamping and one for current recording.

-

Perfuse the oocyte with a control buffer and then with a buffer containing the test compound (e.g., this compound) at various concentrations.

-

Record the changes in membrane current in response to the compound.

-

Dose-response curves can be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Signaling Pathway of this compound at the Invertebrate Glutamate-Gated Chloride Channel

Caption: Signaling pathway of this compound at the GluCl.

Experimental Workflow for a Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound exerts its potent anthelmintic effects by targeting a key component of the invertebrate nervous system, the glutamate-gated chloride channel. Its high affinity and specific mode of action on this receptor, which is absent in host species, underscore its value in veterinary medicine. While a wealth of qualitative data exists, a clear need remains for more extensive quantitative binding studies on this compound itself to provide a more precise understanding of its interaction with various invertebrate GluCl subtypes. Such data will be invaluable for the rational design of new anthelmintics and for developing strategies to combat the emergence of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this critical area of drug discovery.

References

- 1. toku-e.com [toku-e.com]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: Initial Screening of Milbemycin A3 Oxime Against Parasitic Nematodes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3 oxime, a key component of the broader milbemycin oxime mixture, is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus[1][2]. As a member of the milbemycin class, it is closely related to the avermectins and functions as a potent, broad-spectrum antiparasitic agent effective against a wide range of nematodes and arthropods[2][3][4]. Its established use in veterinary medicine for preventing and treating infections by heartworms, roundworms, hookworms, and whipworms underscores its significance in animal health[2][5][6]. This guide provides an in-depth overview of the initial screening methodologies, mechanism of action, and efficacy data for this compound against parasitic nematodes, serving as a technical resource for researchers in anthelmintic drug discovery and development.

Mechanism of Action

This compound exerts its anthelmintic effect by targeting the nematode's nervous system. Its primary mechanism involves modulating ligand-gated chloride ion channels, which are critical for neurotransmission in invertebrates[1].

-

Primary Target : The principal targets are glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of nematodes[2][4][7].

-

Mode of Action : this compound binds to these channels, causing them to open irreversibly[1][2]. This leads to an increased influx of chloride ions (Cl-) into the cells.

-

Physiological Effect : The influx of negative ions results in hyperpolarization of the neuronal or muscle cell membrane. This hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite[1][3].

-

Selectivity : The high selectivity and safety profile of milbemycins in mammals are attributed to the fact that mammals primarily utilize GABA as a peripheral neurotransmitter, and their GABA receptors are confined to the central nervous system, which is protected by the blood-brain barrier. In contrast, nematodes possess peripheral glutamate-gated chloride channels that are readily accessible to the drug[1].

The signaling pathway is visualized below.

Initial Screening Methodologies

The initial evaluation of a potential anthelmintic like this compound involves a series of standardized in vitro and in vivo assays. In vitro assays are crucial for determining direct activity against the parasite and for high-throughput screening, while in vivo studies confirm efficacy within a host system[8][9].

In Vitro Screening Assays

In vitro assays provide a controlled environment to assess the direct effect of a compound on the parasite, often focusing on viability, motility, or development[8].

-

Adult Motility Assay : This assay visually or automatically assesses the motility of adult worms after incubation with the test compound. A reduction in movement or complete paralysis indicates anthelmintic activity. This method has been used to study the effects of milbemycin oxime on various helminths[5].

-

Larval Migration Inhibition Assay (LMIA) : The LMIA is a widely used technique that measures the ability of infective larvae (L3) to migrate through a fine mesh sieve after exposure to an anthelmintic[10][11][12]. Inhibition of migration is a sensitive indicator of drug-induced paralysis or death. This assay is particularly useful for detecting resistance and for screening new drug candidates[10][13][14].

-

Larval Development Assay (LDA) : This assay evaluates the effect of a compound on the development of nematode eggs into infective larvae[15][16]. It is most commonly used for nematode species where egg hatching and larval development can be reliably replicated in vitro[15].

The general workflow for an initial in vitro screening campaign is depicted below.

In Vivo Screening Assays

Following promising in vitro results, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a host animal[8]. These studies typically involve experimentally infecting laboratory animals (e.g., dogs, cats, rodents) with a specific nematode species and then administering the test compound[17][18].

-

Fecal Egg Count Reduction Test (FECRT) : This is a common method to assess anthelmintic efficacy in livestock and companion animals. Fecal egg counts are measured before and after treatment to calculate the percentage reduction, which indicates the drug's effectiveness against adult, egg-laying worms[19][20].

-

Worm Burden Reduction Test : This is considered a more definitive test where treated and untreated control animals are necropsied at the end of the study. The number of adult worms remaining in the target organs (e.g., intestines, heart) is counted, and the percentage reduction in the treated group compared to the control group determines the efficacy[18][21].

Experimental Protocols

Protocol: Larval Migration Inhibition Assay (LMIA)

This generalized protocol is based on methodologies described for various gastrointestinal nematodes[11][12][13][22].

-

Larval Preparation :

-

Harvest infective third-stage larvae (L3) from fecal cultures using a Baermann apparatus[12].

-

Wash the collected larvae multiple times with phosphate-buffered saline (PBS) or sterile water to remove debris[13][22].

-

Quantify the larval concentration to ensure approximately 100-400 L3 are added per well[12][13].

-

-

Compound Preparation :

-

Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO)[1].

-

Perform serial dilutions of the stock solution in the assay medium (e.g., PBS or distilled water) to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤0.5%)[13].

-

-

Assay Incubation :

-

In a 24-well or 96-well plate, add the prepared L3 suspension to each well.

-

Add the various dilutions of this compound. Include negative controls (larvae with solvent only) and positive controls (larvae killed by heat, e.g., 75°C for 30 min)[13].

-

Incubate the plate in the dark at an appropriate temperature (e.g., 37°C) for 24-48 hours[11][13].

-

-

Migration and Quantification :

-

Following incubation, transfer the contents of each well to a migration apparatus (e.g., a filter plate or tube with a 20-25 µm nylon mesh) suspended over a collection plate[11][13].

-

Allow motile larvae to migrate through the mesh into the collection plate for a set period (e.g., 2-24 hours) at 37°C[11][13].

-

Enumerate the number of larvae that successfully migrated into the collection plate.

-

-

Data Analysis :

-

Calculate the percentage of migration inhibition for each concentration relative to the negative control.

-

Plot the dose-response curve and determine the EC50 value (the concentration that inhibits 50% of larval migration)[10].

-

Summary of Efficacy Data

Milbemycin oxime has demonstrated high efficacy against a wide spectrum of important parasitic nematodes in various animal hosts. The following tables summarize key quantitative data from several efficacy studies.

Table 1: Efficacy of Milbemycin Oxime Against Canine Nematodes

| Nematode Species | Host | Dose (mg/kg) | Efficacy (% Worm Reduction) | Reference |

| Dirofilaria immitis (Heartworm larvae) | Dog | 0.5 | 100% (preventative) | [17] |

| Toxocara canis (Roundworm) | Dog | ≥0.5 | 99.7% | [23] |

| Toxascaris leonina (Roundworm) | Dog | ≥0.5 | 99.7% | [23] |

| Ancylostoma caninum (Hookworm) | Dog | ≥0.5 | 97.2% | [23] |

| Trichuris vulpis (Whipworm) | Dog | ≥0.5 | 99.7% | [23] |

Table 2: Efficacy of Milbemycin Oxime Against Feline Nematodes

| Nematode Species | Host | Dose (mg/kg) | Efficacy (% Worm Reduction) | Reference |

| Toxocara cati (Adult) | Cat | 2.0 | 99.4% - 100% | [18] |

| Toxocara cati (Larval) | Cat | 2.0 | 100% | [18] |

| Ancylostoma tubaeforme (Adult) | Cat | 2.0 | 95.9% | [18] |

| Thelazia callipaeda (Eyeworm) | Cat | 2.0 | 80.0% | [21] |

Table 3: Efficacy Against Nematodes in Other Species (or In Vitro Data)

| Nematode Species | Assay Type / Host | Dose / Concentration | Efficacy | Reference |

| Angiostrongylus cantonensis | In Vitro Motility | 10 µg/ml | Inhibitory Effect | [5] |

| Dirofilaria immitis | In Vitro Motility | 10 µg/ml | Inhibitory Effect | [5] |

| Haemonchus contortus | Sheep (in vivo) | 0.2 mg/kg (Moxidectin*) | 44.3% - 100% | [19] |

| Trichinella spiralis | Mouse (in vivo) | Not specified | Reduction in adult/larval counts | [24][25] |

Note: Moxidectin is a milbemycin derivative, often showing comparable or slightly different efficacy profiles. Data is included to represent activity against important livestock parasites[19][26].

Conclusion

The initial screening of this compound consistently demonstrates its potent and broad-spectrum activity against a variety of clinically significant parasitic nematodes. Its primary mechanism of action, the irreversible activation of invertebrate-specific glutamate-gated chloride channels, provides a wide margin of safety in mammalian hosts[1][2][3]. Standardized in vitro screening methods, such as motility and larval migration inhibition assays, are invaluable for determining direct anthelmintic effects and for high-throughput discovery efforts. These are effectively complemented by in vivo efficacy studies that confirm activity within a host system. The extensive data supporting its high percentage of worm reduction across multiple nematode species solidifies the position of milbemycin oxime as a cornerstone therapeutic agent in veterinary parasitology[6][23]. Further research can continue to explore its potential against emerging resistant nematode populations and expand its application.

References

- 1. toku-e.com [toku-e.com]

- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 3. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. jsparasitol.org [jsparasitol.org]

- 6. meritresearchjournals.org [meritresearchjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cambridge.org [cambridge.org]

- 10. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants | SLU publication database (SLUpub) [publications.slu.se]

- 15. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. avmajournals.avma.org [avmajournals.avma.org]

- 18. researchgate.net [researchgate.net]

- 19. Anthelminthic resistance of Haemonchus contortus in small ruminants in Switzerland and Southern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. agromaroc.com [agromaroc.com]

- 23. researchgate.net [researchgate.net]

- 24. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 25. Ameliorative synergistic therapeutic effect of gallic acid and albendazole against Trichinella spiralis muscular phase infection and assessment of their effects on hepatic and cardiac tissues in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Milbemycin A3 Oxime against Haemonchus contortus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haemonchus contortus, a blood-feeding nematode of small ruminants, is a major cause of economic losses in the livestock industry worldwide. The emergence of anthelmintic resistance necessitates the development of new drugs and the establishment of standardized in vitro assays for screening and characterizing novel compounds. Milbemycin A3 oxime, a macrocyclic lactone, is a potent anthelmintic. This document provides a detailed protocol for an in vitro larval development and motility assay to evaluate the efficacy of this compound against H. contortus.

The primary mechanism of action for milbemycins involves the potentiation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the nerve and muscle cells of invertebrates.[1][2][3] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and death of the parasite.[1][2][3]

Experimental Protocols

This protocol outlines a larval development assay (LDA) and a larval motility assay (LMA) using exsheathed third-stage larvae (xL3) of H. contortus.

Preparation of Haemonchus contortus Larvae

-

Fecal Culture and L3 Larvae Harvesting:

-

Obtain feces from sheep mono-infected with a susceptible or resistant strain of H. contortus.

-

Culture the feces at 27°C and >80% relative humidity for 7-10 days to allow eggs to hatch and develop into third-stage larvae (L3).

-

Harvest the L3 larvae using a Baermann apparatus.

-

Wash the larvae multiple times with sterile water and store them in water at 4-10°C for up to 3 months.

-

-

Exsheathment of L3 Larvae:

-

To obtain exsheathed L3 larvae (xL3), incubate the L3 larvae in a solution of 0.15% (v/v) sodium hypochlorite (NaClO) at 38°C for 20 minutes.

-

Monitor the exsheathment process under a microscope.

-

Immediately after exsheathment, wash the xL3 larvae five times with sterile physiological saline by centrifugation at 500 x g for 5 minutes at room temperature to remove the NaClO.[4]

-

Preparation of this compound Solutions

-

Stock Solution:

-

Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

-

The final concentration of DMSO in the assay wells should not exceed 0.5% to avoid solvent toxicity to the larvae.

-

Larval Development Assay (LDA)

-

Assay Setup:

-